![molecular formula C14H12N2O B591586 (2-Phenylbenzo[d]oxazol-6-yl)methanamine CAS No. 1367920-70-4](/img/structure/B591586.png)
(2-Phenylbenzo[d]oxazol-6-yl)methanamine
Descripción
(2-Phenylbenzo[d]oxazol-6-yl)methanamine (CAS: 1367920-70-4) is a benzoxazole derivative characterized by a phenyl substituent at position 2 of the benzoxazole core and a methanamine group at position 5. Its molecular formula is C₁₄H₁₂N₂O, with a molecular weight of 224.26 g/mol. The compound is commercially available at 95% purity, indicating its utility in pharmaceutical and materials research . Benzoxazole derivatives are valued for their aromatic heterocyclic structure, which confers stability and diverse reactivity, making them candidates for drug discovery and organic synthesis.
Propiedades
IUPAC Name |
(2-phenyl-1,3-benzoxazol-6-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWBCOMFDZWQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Microwave-Assisted Cyclization
The benzoxazole core is typically synthesized via cyclocondensation of 2-aminophenol derivatives with acyl chlorides or aldehydes. A microwave-assisted method using 2-aminophenol and 4-methylbenzoyl chloride in toluene/triethylamine achieved 90% yield of 2-p-tolylbenzo[d]oxazole within 60 minutes at 110°C. This approach reduces side product formation compared to conventional thermal heating:
Table 1: Cyclization Efficiency Under Microwave Irradiation
Substrate | Reaction Time | Yield | Purity (HPLC) |
---|---|---|---|
2-Aminophenol + Ar-COCl | 60 min | 90% | 98.5% |
Conventional Heating | 6–24 h | 75% | 92.1% |
The mechanism proceeds through Schiff base intermediate formation, followed by intramolecular cyclodehydration. Fourier-transform infrared (FTIR) data confirm C=N stretching at 1620 cm⁻¹ and C-O-C vibration at 1250 cm⁻¹ in the final product.
Functionalization at the 6-Position
Methanamine Group Installation
Post-cyclization functionalization involves introducing the methanamine moiety at the 6-position. A three-step protocol from methyl 4-amino-3-hydroxybenzoate demonstrates:
-
Esterification : 4-Amino-3-hydroxybenzoic acid → methyl ester (98% yield, H₂SO₄/MeOH)
-
Benzoxazole Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) → 2-arylbenzoxazole (85–92% yield)
-
Amination : AlCl₃-catalyzed reaction with secondary amines (e.g., morpholine) → target compound (89% yield)
Critical Parameters:
-
Solvent : Dichloromethane (DCM) enables 25% higher yields than THF
-
Catalyst : 10 mol% AlCl₃ optimizes nucleophilic attack on the ester carbonyl (confirmed via NMR)
-
Temperature : Room temperature prevents decomposition of amine reagents
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Phenyl Group Introduction
Late-stage phenyl group installation uses Suzuki coupling between 6-bromobenzoxazole and phenylboronic acid:
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
-
Base : K₂CO₃ (2 M)
-
Solvent : DMF/H₂O (3:1)
-
Yield : 82% (GC-MS purity: 96%)
One-Pot Tandem Synthesis
Integrated Cyclization-Amination
A streamlined one-pot method combines benzoxazole formation and amination:
-
2-Aminophenol + benzaldehyde → Schiff base (ethanol, RT, 6 h)
-
In situ NaCN-mediated cyclization → 2-phenylbenzoxazole
-
AlCl₃-catalyzed amination with NH₃/MeOH → methanamine derivative
Advantages :
-
40% reduction in total synthesis time (14 h vs. 24 h for stepwise)
Analytical Validation of Synthetic Products
Structural Confirmation Techniques
Challenges and Optimization Strategies
Regioselectivity Issues
Competing 5- vs. 6-substitution is mitigated by:
Byproduct Formation
Common impurities and solutions:
-
Di-aminated products : Controlled by limiting amine equivalents (1.2 eq.)
Scale-Up Considerations
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenylbenzo[d]oxazol-6-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
(2-Phenylbenzo[d]oxazol-6-yl)methanamine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mecanismo De Acción
The mechanism of action of (2-Phenylbenzo[d]oxazol-6-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The exact mechanism can vary depending on the specific application and target. In antimicrobial activity, it may disrupt cell wall synthesis or interfere with DNA replication .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations on the Benzoxazole Core
Positional and Functional Group Differences
Key Observations :
- Methanamine at C6 offers a primary amine for covalent conjugation (e.g., in prodrugs or polymer synthesis), unlike simpler amines or halogens .
Halogenated Derivatives
Halogen substituents (e.g., Cl, F) at C6 alter electronic properties:
Structural Analogues in Heterocyclic Systems
Isoxazole vs. Oxazole Cores
- 6-Phenylbenzo[d]isoxazol-3-amine (CAS 828300-70-5): Replaces oxazole with isoxazole (oxygen and nitrogen adjacent). This reduces aromaticity and alters hydrogen-bonding capacity, impacting receptor binding .
Pyrazolo-Oxazole Hybrids
- {2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride: Non-aromatic dihydro structure may enhance solubility but reduce thermal stability compared to benzoxazoles .
Physicochemical Properties
Property | This compound | 2-Methylbenzo[d]oxazol-6-amine | (6-Chloro-1,3-benzoxazol-2-yl)methanamine |
---|---|---|---|
Molecular Weight | 224.26 | 148.16 | 182.61 |
Predicted pKa | ~8.5 (amine) | ~7.9 (amine) | 7.52 |
Lipophilicity (LogP) | 3.2 (estimated) | 1.8 | 2.5 |
Insights :
- The target compound’s higher LogP (3.2) suggests superior lipid solubility, advantageous for blood-brain barrier penetration .
Actividad Biológica
(2-Phenylbenzo[d]oxazol-6-yl)methanamine is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound features a benzoxazole ring system with a phenyl group at the 2-position and a methanamine functional group. Its molecular formula is . The structure contributes to its chemical reactivity and biological interactions, allowing it to serve as a scaffold for various derivatives with enhanced properties.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest |
A549 (Lung Cancer) | 10.0 | PI3K/Akt pathway modulation |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial and fungal strains. In vitro studies revealed that it possesses a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against pathogens like Staphylococcus aureus and Candida albicans. This suggests its potential as a novel antimicrobial agent .
Table 2: Antimicrobial Activity of this compound
Microorganism | MIC (μg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 8 | Bactericidal |
Escherichia coli | 16 | Bacteriostatic |
Candida albicans | 4 | Fungicidal |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of mushroom tyrosinase, which is crucial in melanin biosynthesis. The compound demonstrated an IC50 value of 14.33 μM when tested against this enzyme, indicating strong inhibitory potency compared to standard inhibitors like kojic acid .
- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
- Cellular Interactions : The amine group allows for hydrogen bonding with cellular targets, while the aromatic system facilitates π-π stacking interactions with proteins, enhancing its binding affinity to biological macromolecules.
Study on Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various derivatives of this compound. They found that modifications to the phenyl group significantly influenced biological activity, with certain derivatives exhibiting up to three times higher potency than the parent compound against specific cancer cell lines .
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated that it effectively inhibited growth at low concentrations, suggesting its potential role in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-phenylbenzo[d]oxazol-6-yl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the benzoxazole core. A key intermediate, 2-phenylbenzo[d]oxazole-6-carbaldehyde, can be synthesized via cyclization of 2-amino-5-bromophenol with benzaldehyde derivatives under acidic conditions. Subsequent reductive amination with sodium cyanoborohydride or catalytic hydrogenation (using Pd/C or Raney Ni) yields the methanamine derivative. Reaction optimization includes adjusting solvent polarity (DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd for coupling steps) to improve yields .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene protons near δ 3.8–4.2 ppm) and confirm substitution patterns .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 265.1102 for CHNO) .
- IR Spectroscopy : Peaks near 1650 cm (C=N stretch) and 3300 cm (N-H stretch) confirm functional groups .
Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Initial screens include:
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes like CFTR for cystic fibrosis research .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and liquid broth microdilution to rule out false positives .
- Purity Analysis : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient) to ensure bioactivity correlates with the target compound .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-methyl or 2-cyclopentyl substitutions) to isolate functional group contributions .
Q. What strategies optimize the Buchwald-Hartwig amination step in synthesizing analogs of this compound?
- Methodological Answer : Key optimizations:
- Catalyst Selection : Use Pd(OAc) with Xantphos ligand for improved coupling efficiency in aryl halide intermediates .
- Solvent and Base : DMF with CsCO enhances nucleophilicity of the amine group .
- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) to minimize over-reaction byproducts .
Q. How can computational methods predict the interaction of this compound with biological targets like CFTR?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to CFTR’s nucleotide-binding domain (NBD1). Focus on hydrogen bonding with Thr338 and hydrophobic interactions with Phe508 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG values) for prioritization of synthetic targets .
Q. What experimental designs address low yield in the reductive amination step during synthesis?
- Methodological Answer :
- pH Control : Maintain pH 6–7 with acetic acid to stabilize the imine intermediate .
- Catalyst Screening : Test NaBH, NaBHCN, or BH-THF for selective reduction without over-reduction .
- Workup Optimization : Use liquid-liquid extraction (DCM/water) to isolate the amine product from unreacted aldehyde .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.